molecular formula C19H23N3O4S B4956111 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline

4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline

Cat. No. B4956111
M. Wt: 389.5 g/mol
InChI Key: DRBUTZOSEQEONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, similar to the target compound, typically involves the reaction of nitroaniline derivatives with sulfonyl chlorides or through the direct functionalization of aniline precursors. For example, the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine has been demonstrated using 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl and N-arylsulfonyl derivatives with high purity and good yield (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline often exhibits significant nonlinearity and complexity due to the presence of multiple substituents. These structural features can be elucidated using techniques such as X-ray diffraction, providing insights into the compound's conformation and the spatial orientation of its functional groups. For instance, the crystal structure of related compounds has shown non-planar configurations and intermolecular hydrogen bonding, contributing to their stability and reactivity (Qian et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline derivatives is influenced by the nitro and sulfonyl groups, which can participate in various reactions including nucleophilic substitutions, electrophilic additions, and redox reactions. For example, nitro(pentafluorosulfanyl)benzenes have been shown to undergo direct amination in the presence of trimethylhydrazinium iodide, highlighting the reactivity of the nitro group in facilitating nitrogen introduction into aromatic rings (Pastýříková et al., 2012).

Physical Properties Analysis

The physical properties of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are often determined through methods like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), providing valuable information for the compound's handling and processing (Kalaivanan & Srinivasan, 2017).

Chemical Properties Analysis

The chemical properties of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by its functional groups. Studies on similar compounds have shown how structural features affect reactivity, stability, and interaction with other molecules, guiding their application in synthetic chemistry and materials science (Dong et al., 2015).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-22(24)19-14-17(27(25,26)21-12-6-1-2-7-13-21)10-11-18(19)20-15-16-8-4-3-5-9-16/h3-5,8-11,14,20H,1-2,6-7,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBUTZOSEQEONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.